molecular formula C19H22Cl2N2O2 B12690913 1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate CAS No. 102280-95-5

1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate

Katalognummer: B12690913
CAS-Nummer: 102280-95-5
Molekulargewicht: 381.3 g/mol
InChI-Schlüssel: KLSXRRYIDRPVTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate is a complex organic compound with potential applications in medicinal chemistry. This compound belongs to the class of pyrroloquinolines, which are known for their diverse biological activities. The presence of multiple functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate typically involves multi-step organic reactions. . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reagent concentrations, are carefully controlled to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are often studied using in vitro and in vivo models .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

102280-95-5

Molekularformel

C19H22Cl2N2O2

Molekulargewicht

381.3 g/mol

IUPAC-Name

9-benzyl-1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one;hydrate;dihydrochloride

InChI

InChI=1S/C19H18N2O.2ClH.H2O/c1-20-12-11-16-18(22)15-9-5-6-10-17(15)21(19(16)20)13-14-7-3-2-4-8-14;;;/h2-10H,11-13H2,1H3;2*1H;1H2

InChI-Schlüssel

KLSXRRYIDRPVTC-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2=C1N(C3=CC=CC=C3C2=O)CC4=CC=CC=C4.O.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.